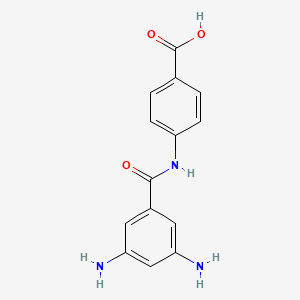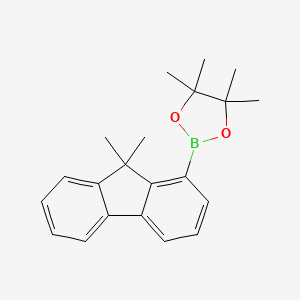
6-Methoxy-2-oxo-2H-1-benzopyran-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-oxo-2H-1-benzopyran-4-yl methanesulfonate is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of 6-Methoxy-2-oxo-2H-1-benzopyran-4-yl methanesulfonate typically involves the reaction of 6-methoxy-2-oxo-2H-1-benzopyran-4-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-Methoxy-2-oxo-2H-1-benzopyran-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the methanesulfonate group can yield the corresponding sulfide.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methoxy-2-oxo-2H-1-benzopyran-4-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-oxo-2H-1-benzopyran-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
6-Methoxy-2-oxo-2H-1-benzopyran-4-yl methanesulfonate can be compared with other similar compounds such as:
6-Methylcoumarin: Similar in structure but with a methyl group instead of a methanesulfonate group. It is used as a flavoring agent and in the synthesis of other organic compounds.
7-Methoxycoumarin: Another coumarin derivative with a methoxy group at the 7-position. It is known for its fluorescent properties and is used in biochemical assays.
4-Methyl-7-ethoxycoumarin: A derivative with an ethoxy group at the 7-position. It is used in the study of enzyme kinetics and as a substrate in various biochemical assays.
The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
820209-57-2 |
|---|---|
Molecular Formula |
C11H10O6S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(6-methoxy-2-oxochromen-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H10O6S/c1-15-7-3-4-9-8(5-7)10(6-11(12)16-9)17-18(2,13)14/h3-6H,1-2H3 |
InChI Key |
XVXDQKQWYSWVOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
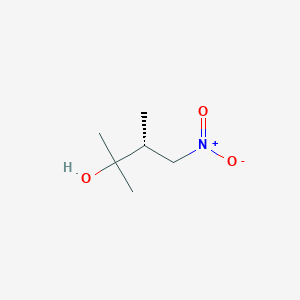
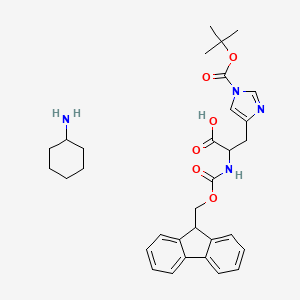
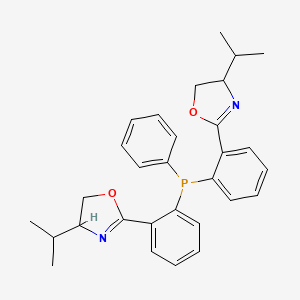

![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
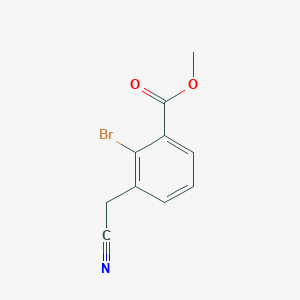
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
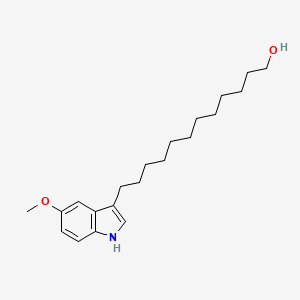
boranyl](/img/structure/B12517058.png)
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
